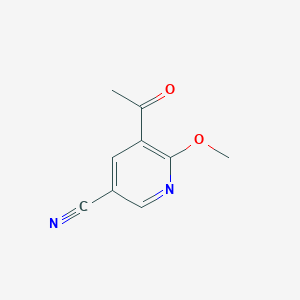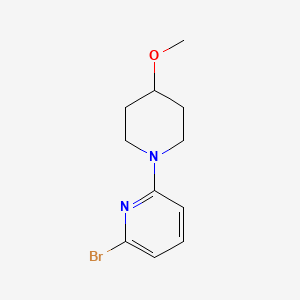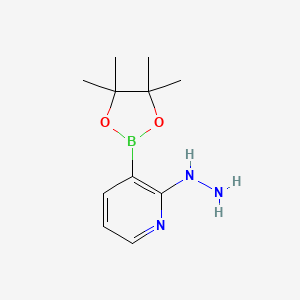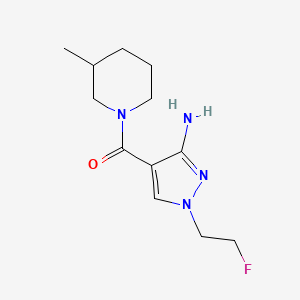
5-Acetyl-6-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methoxynicotinonitrile: is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol This compound is a derivative of nicotinonitrile and features both acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methoxynicotinonitrile typically involves the reaction of 6-methoxynicotinonitrile with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the nicotinonitrile derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetyl-6-methoxynicotinonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl-6-methoxynicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery and development. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6-Methoxynicotinonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 5-Acetyl-6-methoxynicotinonitrile is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-acetyl-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(4-10)5-11-9(8)13-2/h3,5H,1-2H3 |
InChI Key |
CUWKAJWSLMMWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)


![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)



![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)

